Nicotinic Acid Acyl-beta-D-glucuronide

描述

Overview of Glucuronidation as a Key Phase II Biotransformation Pathway

Biotransformation is a fundamental metabolic process, primarily occurring in the liver, that chemically alters endogenous and exogenous substances to facilitate their excretion. nih.gov This process is typically divided into Phase I, II, and III reactions. nih.gov Phase I reactions, such as oxidation, reduction, or hydrolysis, introduce or expose polar functional groups (e.g., -OH, -NH2, -COOH) on a lipophilic molecule, making it more water-soluble. nih.gov

Following Phase I, or sometimes acting directly on parent compounds that already possess suitable functional groups, Phase II reactions involve conjugation. nih.govnumberanalytics.com In this phase, an endogenous molecule is attached to the xenobiotic or its metabolite, further increasing its polarity and water solubility, which generally leads to inactive and excretable compounds. numberanalytics.comuomus.edu.iq Glucuronidation is the most common and significant Phase II biotransformation pathway. nih.govuomus.edu.iq This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. numberanalytics.comuomus.edu.iq The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). numberanalytics.comnih.gov The resulting glucuronide conjugate is more hydrophilic and negatively charged, preventing it from exiting cells without the help of efflux transporters for elimination via urine or bile. nih.gov Thus, glucuronidation is widely considered a critical detoxification mechanism. uomus.edu.iqnih.gov

Interactive Table: Major Phase II Conjugation Reactions

| Reaction Type | Enzyme Family | Endogenous Moiety Added |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronic Acid |

| Sulfation | Sulfotransferases (SULTs) | Sulfate |

| Acetylation | N-acetyltransferases (NATs) | Acetyl Group |

| Methylation | Methyltransferases (MTs) | Methyl Group |

| Glutathione (B108866) Conjugation | Glutathione S-transferases (GSTs) | Glutathione |

| Amino Acid Conjugation | Amino Acid N-acyltransferases (AATs) | Amino Acids (e.g., Glycine) |

This table summarizes the primary types of Phase II metabolic reactions, the enzymes that catalyze them, and the molecules they add to substrates. numberanalytics.comdrughunter.com

Classification and Significance of Acyl Glucuronides in Metabolic Research

Glucuronides are classified based on the atom (O, N, S, or C) to which the glucuronic acid moiety is attached. Acyl glucuronides are a specific class of O-glucuronides formed from the conjugation of glucuronic acid with a carboxylic acid group on a substrate molecule. nih.gov This metabolic pathway is the primary route of elimination for many drugs and endogenous compounds containing carboxylic acid moieties. nih.govosti.gov

While generally considered detoxification products destined for excretion, acyl glucuronides have garnered significant interest in metabolic research due to their chemical reactivity. nih.govtaylorandfrancis.com Unlike other glucuronides, the ester linkage in acyl glucuronides is electrophilic and susceptible to nucleophilic attack. This can lead to two main non-enzymatic reactions:

Acyl Migration: The acyl group can migrate around the glucuronic acid ring, forming various positional isomers. nih.gov

Transacylation: The acyl group can be transferred to nucleophilic sites on other molecules, such as the thiol group of glutathione or amino groups on proteins, leading to the formation of covalent adducts. nih.govnih.gov

This potential for covalent modification of proteins has led to the hypothesis that acyl glucuronides could be involved in initiating certain types of idiosyncratic adverse drug reactions. nih.gov Consequently, the stability and reactivity of acyl glucuronides are important considerations in drug development and risk assessment. nih.gov Despite extensive in vitro research, the direct causal link between acyl glucuronide formation, protein adduction, and in vivo toxicity remains an area of active investigation and debate. nih.govtaylorandfrancis.com

Historical and Current Perspectives on Nicotinic Acid Metabolism

Nicotinic acid (NA), also known as niacin or vitamin B3, is a crucial nutrient that serves as a precursor for the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.gov These cofactors are central to all essential bioenergetic, anabolic, and catabolic pathways, including cellular redox reactions. nih.gov Historically, research focused on the role of dietary niacin in preventing pellagra. Modern research has expanded to understand the intricate metabolic pathways and the broader physiological roles of its derivatives. esmed.org

The metabolism of nicotinic acid involves several pathways. The primary anabolic route is the Preiss-Handler pathway, where NA is converted to nicotinic acid mononucleotide (NAMN), then to nicotinic acid adenine dinucleotide (NAAD), and finally to NAD+. nih.govnih.gov Besides its role in NAD+ synthesis, nicotinic acid is also subject to catabolism and detoxification. In various species, excess nicotinic acid is converted into several metabolites for excretion. These include conjugates with amino acids, such as nicotinuric acid (glycine conjugate) and dinicotinoylornithine (ornithine conjugate). researchgate.net

Glucuronidation represents another key metabolic route. The formation of Nicotinic Acid Acyl-beta-D-glucuronide is a recognized metabolic transformation product of nicotinic acid. cymitquimica.com Additionally, in plants and cultured tobacco cells, excess nicotinic acid can be converted to N-(beta-D-glucopyranosyl)nicotinic acid, which is considered a detoxified storage form. nih.govfujita-hu.ac.jp Current research continues to explore how supplementation with nicotinic acid and its derivatives can influence cellular NAD+ levels, which has implications for cellular health, aging, and mitochondrial function. esmed.orgnih.gov

Rationale for Comprehensive Research on this compound as a Metabolic Entity

A comprehensive investigation into this compound is warranted for several key reasons rooted in its identity as an acyl glucuronide metabolite of a vital nutrient. Firstly, as the product of the primary conjugation pathway for carboxylic acids, understanding its formation, distribution, and elimination is fundamental to fully characterizing the metabolic fate of nicotinic acid. Secondly, the inherent chemical reactivity of the acyl glucuronide class raises important questions about the biological behavior of this specific metabolite. nih.gov Research is needed to determine the stability of this compound under physiological conditions and its potential to undergo acyl migration or transacylation reactions to form protein adducts. nih.gov

While glucuronides are often presumed to be pharmacologically inert, this is not universally true. taylorandfrancis.com Therefore, investigating whether this compound retains any biological activity or modulates cellular pathways is a critical area of inquiry. Given the central role of its parent compound, nicotinic acid, in cellular energy metabolism, exploring the downstream effects of its major metabolites is essential for a complete understanding of niacin biology. Detailed study of this specific metabolic entity contributes to the broader knowledge base of acyl glucuronide behavior and provides deeper insight into the complete metabolic lifecycle of vitamin B3.

Interactive Table: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24719-73-1 | cymitquimica.commolsyns.comscbt.comlookchem.com |

| Molecular Formula | C₁₂H₁₃NO₈ | molsyns.comscbt.comlookchem.com |

| Molecular Weight | 299.23 g/mol | cymitquimica.comscbt.comlookchem.com |

| Synonyms | Niacin-acyl-beta-D-glucuronide, Glucopyranuronic acid 1-nicotinate | cymitquimica.comlookchem.com |

| Boiling Point | 581.713°C at 760 mmHg | lookchem.com |

| Density | 1.676 g/cm³ | lookchem.com |

| Solubility | DMSO (Slightly), Methanol (Slightly) | lookchem.com |

| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | lookchem.com |

This table provides key chemical and physical properties of the title compound, compiled from various chemical data sources.

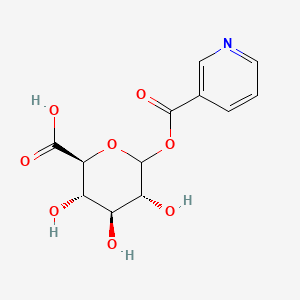

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(pyridine-3-carbonyloxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO8/c14-6-7(15)9(10(17)18)20-12(8(6)16)21-11(19)5-2-1-3-13-4-5/h1-4,6-9,12,14-16H,(H,17,18)/t6-,7-,8+,9-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZLIYOEGIYOQP-QIDQEODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Formation Pathways of Nicotinic Acid Acyl Beta D Glucuronide

Identification and Characterization of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isozymes Catalyzing Nicotinic Acid Glucuronidation

The enzymatic conjugation of nicotinic acid with glucuronic acid is catalyzed by members of the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. wikipedia.org These enzymes are responsible for the glucuronidation of a vast array of endogenous substances, such as bilirubin (B190676) and steroid hormones, and exogenous compounds (xenobiotics), including many drugs. nih.govyoutube.com The reaction results in the formation of an acyl glucuronide, a characteristic metabolite for molecules with a carboxylic acid group. nih.gov

While specific UGT isozymes responsible for nicotinic acid glucuronidation are not extensively documented in the scientific literature, the reaction is known to be catalyzed by enzymes from the UGT1A and UGT2B subfamilies, which are primarily responsible for metabolizing acidic compounds. nih.gov For comparison, the N-glucuronidation of the structurally related compound nicotine (B1678760) has been studied more thoroughly, with studies suggesting the involvement of UGT1A1, UGT1A4, and UGT1A9. nih.gov More recent findings have identified UGT2B10 as the primary enzyme responsible for nicotine N-glucuronidation in the human liver. nih.govnih.govhelsinki.fi Given the overlapping specificities of these enzymes, it is plausible that one or more of these isozymes, particularly those in the UGT1A and UGT2B families known to process acids, are involved in the formation of nicotinic acid acyl-beta-D-glucuronide.

Substrate Specificity and Affinity of Relevant UGTs for Nicotinic Acid

UGT enzymes are characterized by broad and often overlapping substrate specificities, meaning a single isozyme can metabolize many different compounds. nih.gov Conversely, a single compound can be a substrate for multiple UGT isozymes. The specificity is determined by the enzyme's active site, with minor variations in amino acid sequences between isoforms leading to different substrate preferences. For example, human UGT2B4 and UGT2B7 exhibit distinct yet overlapping substrate specificities, sharing substrates like bile acids while also having unique targets. nih.gov Research has shown that a single aromatic amino acid residue can be critical for the activity and substrate specificity of these enzymes. nih.gov

While direct studies on the binding affinity of various UGTs for nicotinic acid are limited, the enzyme(s) responsible for its glucuronidation would likely possess an active site capable of accommodating small carboxylic acids. The affinity for nicotinic acid would determine the efficiency of its conversion to the acyl glucuronide metabolite relative to other potential substrates circulating in the body.

Kinetic Parameters of Enzymatic Acyl Glucuronidation (e.g., Km, Vmax)

The rate of UGT-catalyzed glucuronidation reactions is typically described by Michaelis-Menten kinetics, which are defined by two key parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate—a lower Kₘ signifies a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

| Substrate | Enzyme/System | Kₘ | Vₘₐₓ | Source |

|---|---|---|---|---|

| Nicotine | Human Liver Microsomes (High-Affinity) | 33.1 µM | 60.0 pmol/min/mg | nih.gov |

| Nicotine | Human Liver Microsomes (Low-Affinity) | 284.7 µM | 124.0 pmol/min/mg | nih.gov |

| Nicotine | Recombinant UGT2B10 | 0.29 mM | Not Reported | nih.gov |

| Cotinine | Recombinant UGT2B10 | 1.5 mM | Not Reported | nih.gov |

| 3HC (O-Glucuronidation) | Recombinant UGT2B17 | 8.3 mM | 31 pmol/min/µg | nih.gov |

| 3HC (N-Glucuronidation) | Recombinant UGT2B10 | 13 mM | 23 pmol/min/µg | nih.gov |

Cofactor Requirements for UGT-Mediated Glucuronidation: Uridine Diphospho-alpha-D-Glucuronic Acid (UDPGA)

The biosynthesis of this compound is critically dependent on the availability of an activated form of glucuronic acid, which serves as the donor molecule in the conjugation reaction. wikipedia.org This essential cofactor is Uridine Diphospho-alpha-D-Glucuronic Acid (UDPGA). youtube.comnih.gov The UGT enzyme catalyzes the transfer of the glucuronic acid moiety from UDPGA directly to the carboxylic acid group of nicotinic acid. nih.gov This process releases Uridine Diphosphate (UDP) as a co-product. The formation of UDPGA itself is an enzymatic process, ensuring a ready supply of this vital cofactor for metabolic conjugation reactions. youtube.com

Cellular and Subcellular Localization of this compound Biosynthesis

The synthesis of glucuronide conjugates occurs primarily in tissues and cells that express UGT enzymes. These enzymes are membrane-bound proteins integrated into the lipid bilayer of the endoplasmic reticulum (ER). wikipedia.orgnih.govhelsinki.fi The liver is the principal site of glucuronidation due to its large mass and high concentration of various UGT isozymes. youtube.comnih.gov Therefore, the majority of this compound biosynthesis takes place within the endoplasmic reticulum of hepatocytes.

In Vitro Models for Investigating Enzymatic Formation Mechanisms

The study of nicotinic acid glucuronidation relies on several established in vitro (test tube) systems that allow researchers to investigate enzymatic mechanisms, identify responsible enzymes, and determine kinetic parameters. mdpi.com These models include:

Human and Animal Liver Microsomes : These are vesicles of fragmented endoplasmic reticulum isolated from homogenized liver cells. nih.govnih.gov They contain a high concentration of UGT enzymes and are a standard tool for studying phase II metabolism. helsinki.fi

Intestinal Microsomes : Prepared similarly to liver microsomes but from the cells lining the intestine, these are used to study first-pass metabolism in the gut. nih.govmdpi.com

Recombinant UGT Enzymes : This approach involves expressing a single human UGT isozyme in a host cell system, such as insect cells or HEK293 cells. nih.govnih.gov This allows for the precise characterization of the activity and specificity of individual enzymes toward a substrate like nicotinic acid without interference from other UGTs. xenotech.com

In many microsomal assays, a pore-forming agent like alamethicin (B1591596) is added. This disrupts the microsomal membrane, ensuring that the UGT enzymes have unrestricted access to the substrate and the UDPGA cofactor, revealing the full catalytic potential of the enzyme. youtube.comaalto.fi

Interspecies Comparative Analysis of this compound Formation

Significant differences in drug metabolism among various animal species are common, and glucuronidation is no exception. The rate and extent of this compound formation are expected to vary considerably between humans and preclinical animal models such as rats, mice, and monkeys. nih.gov These variations arise from species-specific differences in the expression, abundance, and catalytic activity of UGT enzymes. mdpi.com

For example, a study on the cholesterol-lowering drug ezetimibe (B1671841) found an 8-fold difference in intrinsic clearance via glucuronidation in intestinal microsomes among humans, mice, rats, dogs, and monkeys. mdpi.com Similarly, the metabolism of a nicotinic acetylcholine (B1216132) receptor agonist showed markedly different glucuronide metabolite profiles between rats and monkeys. nih.gov Such discrepancies mean that results from animal studies on nicotinic acid metabolism may not accurately predict the metabolic pathway's quantitative importance in humans. Therefore, careful consideration of these interspecies differences is crucial when extrapolating preclinical data to human scenarios.

Metabolic Fate and Intrinsic Reactivity of Nicotinic Acid Acyl Beta D Glucuronide

Hydrolytic Pathways and Enzymes Involved (e.g., Beta-Glucuronidases)

The metabolic journey of Nicotinic Acid Acyl-beta-D-glucuronide involves enzymatic cleavage through hydrolysis. This reaction is primarily catalyzed by β-glucuronidases, a family of glycosidase enzymes that break down complex carbohydrates. wikipedia.org These enzymes are crucial for the deconjugation of glucuronide metabolites. nih.gov Human β-glucuronidase, found within lysosomes, catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of molecules like this compound. wikipedia.org

In the gut, β-glucuronidases produced by gut microbiota, such as certain strains of Escherichia coli, play a significant role in reversing the glucuronidation that occurs in the liver. nih.govumb.edu.plmicroba.com Glucuronidation is a Phase II detoxification process that increases the water solubility of compounds to facilitate their excretion. microba.com The β-glucuronidase enzymes in the gut hydrolyze the glucuronide conjugate, releasing the original compound (the aglycone)—in this case, nicotinic acid—which can then be reabsorbed. nih.govmicroba.com

It is important to note that only the biosynthetically formed 1-O-β-acyl glucuronide is a substrate for β-glucuronidase. researchgate.netnih.gov The positional isomers that arise from intramolecular rearrangement are resistant to this enzymatic hydrolysis. researchgate.netnih.gov

Non-Enzymatic Degradation and Intramolecular Rearrangement (Acyl Migration)

Beyond enzymatic hydrolysis, this compound is subject to non-enzymatic degradation, characterized by its chemical instability and propensity to undergo intramolecular rearrangement. researchgate.netnih.govnih.gov This process, known as acyl migration, is a significant pathway for the degradation of acyl glucuronides. nih.govnih.gov The mechanism involves the migration of the nicotinoyl acyl group from its initial C-1 position on the glucuronic acid ring to other hydroxyl groups on the sugar moiety. nih.govresearchgate.net This reaction proceeds through the intramolecular nucleophilic attack by an adjacent hydroxyl group on the carbonyl carbon of the ester, leading to the formation of a transient tetrahedral intermediate, which then collapses to form the migrated product. researchgate.net

Formation of Positional Isomers (e.g., 2-, 3-, and 4-O-Acyl Glucuronides)

The process of acyl migration results in the formation of a mixture of positional isomers. The initial metabolite, Nicotinic Acid 1-O-β-acyl-D-glucuronide, can rearrange to form the more stable 2-, 3-, and 4-O-acyl positional isomers. researchgate.netnih.govnih.govnih.gov This isomerization is a complex cascade of spontaneous chemical reactions. rsc.org In addition to the formation of these regioisomers, they can also undergo reversible anomerization, converting between their α- and β-anomeric forms. nih.govrsc.org These rearranged isomers are notable for their resistance to hydrolysis by β-glucuronidase enzymes. researchgate.net Some of these isomers, particularly the 3- and 4-position isomers, can exist in equilibrium with an open-chain aldehyde form, which is a key feature in their mechanism of forming covalent adducts with proteins. researchgate.netresearchgate.net

Factors Influencing Acyl Migration Kinetics (e.g., pH, Temperature)

The rate of acyl migration is not constant but is influenced by several physicochemical factors. rsc.org The kinetics of this rearrangement are critical as they can dictate the metabolite's reactivity and potential to interact with other molecules. researchgate.net The primary factors affecting these kinetics are pH and temperature. researchgate.netmdpi.comresearchgate.netnih.gov

Temperature: An increase in temperature generally leads to a significant increase in the rate of acyl migration. researchgate.netmdpi.com This relationship is consistent with the Arrhenius equation, where higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. mdpi.com

pH: The pH of the surrounding medium has a profound effect on acyl migration. nih.gov Both acidic and basic conditions have been shown to enhance the degree of acyl migration. mdpi.com The reaction rate demonstrates a linear dependency on the concentration of hydroxide (B78521) ions, indicating that more alkaline conditions accelerate the process. nih.gov

Aglycone Structure: The chemical structure of the acyl group itself, including steric hindrance and electronic properties, also affects the migration rate. nih.govnih.gov

The following table summarizes the key factors that influence the kinetics of acyl migration.

| Factor | Effect on Acyl Migration Rate | Mechanism/Note |

|---|---|---|

| Temperature | Increases | Higher temperature provides greater activation energy, accelerating the reaction rate. researchgate.netmdpi.com |

| pH (Alkaline) | Increases | The rate is linearly dependent on the hydroxide ion [OH-] concentration. mdpi.comnih.gov |

| pH (Acidic) | Increases | Acidic conditions can also deepen the degree of acyl migration. mdpi.com |

| Solvent Polarity | Variable Effects | Increased solvent polarity has been reported to cause lower rates of acyl migration in some systems. mdpi.com |

| Water Activity | Decreases | Higher water activity can decrease the acyl migration rate by influencing the charge dispersion of the transition state. researchgate.net |

Mechanisms of Intermolecular Reactivity and Protein Adduction by Acyl Glucuronides

Acyl glucuronides, including the nicotinic acid conjugate, are recognized as reactive electrophilic metabolites. researchgate.netnih.gov This reactivity enables them to form covalent bonds with endogenous macromolecules, most notably proteins. nih.govgrantome.com The formation of these drug-protein adducts is a topic of significant research, as it represents a potential mechanism for altering protein function. nih.govgrantome.commdpi.com

Nucleophilic Attack by Endogenous Macromolecules

The covalent binding of acyl glucuronides to proteins occurs primarily through two distinct mechanisms: transacylation and glycation. nih.govliverpool.ac.uk

Transacylation (Acylation): This pathway involves a direct nucleophilic attack on the electrophilic carbonyl carbon of the acyl glucuronide's ester bond. nih.govresearchgate.net Nucleophilic residues on proteins, such as lysine (B10760008) or cysteine, can attack the 1-β-O-acyl isomer, leading to the transfer of the nicotinoyl group to the protein and the displacement of the glucuronic acid moiety. nih.govnih.gov This results in an acylated protein.

Glycation: This mechanism is more complex and is initiated by the intramolecular acyl migration of the nicotinoyl group to the 2-, 3-, or 4-hydroxyl positions of the glucuronic acid ring. nih.govresearchgate.net These positional isomers can then undergo ring-opening to expose a reactive aldehyde group. researchgate.netresearchgate.net This aldehyde can react with a primary amine group on a protein, such as the ε-amino group of a lysine residue, to form an imine (or Schiff base). nih.govresearchgate.net This imine can subsequently undergo an Amadori rearrangement to form a more stable ketoamine linkage. researchgate.net A key feature of the glycation pathway is that the glucuronic acid moiety is retained within the final protein adduct. nih.govnih.gov

Human serum albumin (HSA) is a prominent target for adduction due to its high concentration in plasma and its abundance of nucleophilic residues. nih.govnih.gov Other proteins, including the UDP-glucuronosyltransferase (UGT) enzymes that catalyze the formation of the glucuronides, have also been identified as targets for covalent modification. nih.govnih.gov

Identification of Covalent Adducts in Preclinical Research Models

The formation of covalent adducts by reactive acyl glucuronides has been confirmed in various preclinical and in vitro models. nih.govnih.gov Advanced analytical techniques, particularly tandem mass spectrometry, have been instrumental in identifying and characterizing these adducts. nih.govnih.gov

Research on other carboxylic acid drugs that form acyl glucuronides provides a framework for understanding the potential reactivity of the nicotinic acid conjugate. For instance, studies using tolmetin (B1215870) glucuronide demonstrated that it forms covalent adducts with human serum albumin (HSA) through a glycation mechanism, retaining the glucuronic acid linker. nih.gov These studies were able to pinpoint the exact binding sites on the protein, identifying specific lysine residues (Lys-199, Lys-525, etc.) as the points of attachment. nih.gov Other research has focused on the covalent binding of NSAID-acyl glucuronides to various UGT enzyme isoforms, showing that the lability of the acyl glucuronide correlates with a higher amount of irreversible binding to the enzyme. nih.gov

The table below presents examples from preclinical research on related compounds, illustrating the types of adducts identified.

| Drug Forming Acyl Glucuronide | Target Protein | Adduct Type/Mechanism | Key Findings/Model |

|---|---|---|---|

| Tolmetin | Human Serum Albumin (HSA) | Glycation (Imine formation) | Identified adducts on Lys-195, -199, -525, -137, -351, and -541 in vitro. nih.gov |

| Diclofenac | Human Serum Albumin (HSA) | Acylation and Glycation | Identified seven N-acylations and three AG glycations on seven different lysines in patients. nih.gov |

| Ketoprofen | UDP-Glucuronosyltransferase (UGT) | Covalent Adduct | Demonstrated covalent adduct formation with UGT in vitro. mdpi.com |

| Various NSAIDs | UGT Isoforms (e.g., UGT2B7) | Covalent Adduct | A negative correlation was found between the half-life of the AG and the amount of covalent adduct formed with UGT2B7. nih.gov |

Elimination and Disposition Mechanisms in Preclinical Biological Systems

The elimination and disposition of this compound are intricate processes governed by various physiological mechanisms. In preclinical models, particularly in rats, the excretion of glucuronide metabolites is a key pathway for the clearance of parent compounds. While direct studies on this compound are limited, research on related compounds, such as nicotine (B1678760) glucuronides, provides valuable analogous insights. For instance, studies in rats have identified glucuronides as principal biliary metabolites of nicotine. nih.gov The urinary excretion of niacin and its metabolites has also been studied in rats, indicating the importance of this route of elimination. nih.gov

The disposition of glucuronides is heavily influenced by their physicochemical properties. As highly hydrophilic molecules, their ability to cross cell membranes is limited, necessitating the involvement of transport proteins for their distribution and excretion. nih.gov The balance between hepatic uptake, biliary efflux, and basolateral efflux into the systemic circulation ultimately determines whether a glucuronide is primarily eliminated in the bile or urine. nih.gov

The excretion of glucuronide conjugates is a transporter-mediated process. Several superfamilies of transporters are involved in the uptake and efflux of these metabolites in key organs like the liver and kidneys.

Key Transporter Families Involved in Glucuronide Disposition

| Transporter Family | Function | Location | Potential Role in this compound Excretion |

| Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) | Mediate the uptake of conjugates from the blood into hepatocytes and renal tubular cells. nih.govnih.gov | Basolateral membrane of hepatocytes and renal proximal tubules. nih.gov | Likely involved in the uptake of this compound from the circulation into the liver and kidneys for subsequent elimination. |

| Multidrug Resistance-Associated Proteins (MRPs) | Mediate the efflux of conjugates into bile and urine, as well as back into the bloodstream. nih.govwikipedia.orgnih.gov | Apical and basolateral membranes of hepatocytes and renal proximal tubules. wikipedia.orgnih.gov | MRP2 is a key transporter for the biliary excretion of glucuronides, while MRP3 facilitates basolateral efflux. MRP4 is involved in renal excretion. nih.govnih.gov It is plausible that these transporters play a role in the excretion of this compound. |

| Breast Cancer Resistance Protein (BCRP) | Efflux transporter that expels conjugates into bile and the intestinal lumen. nih.gov | Apical membrane of hepatocytes and enterocytes. nih.gov | May contribute to the biliary and intestinal excretion of this compound. |

Research on nicotine glucuronide metabolites has explored their interaction with MRP transporters. One study found that nicotine-N-glucuronide and cotinine-N-glucuronide did not significantly affect the transport activity of MRP1 or MRP2. nih.gov However, trans-hydroxycotinine-O-glucuronide did show partial inhibition of MRP3-mediated transport. nih.gov While these findings pertain to N-glucuronides and O-glucuronides of nicotine metabolites, they underscore the potential for specific interactions between different glucuronide structures and transporter proteins. The incorporation of a nicotinic acid moiety has been shown to enable recognition by OATP transporters in other contexts. nih.gov

The Multidrug Resistance-Associated Protein 2 (MRP2), also known as the canalicular multispecific organic anion transporter 1 (cMOAT), is particularly important for the biliary transport of a wide array of compounds, especially conjugated metabolites like glucuronides. wikipedia.orgnih.gov It is expressed on the apical membrane of hepatocytes and facilitates the excretion of substances into the bile. nih.gov Given its broad substrate specificity for glucuronated compounds, it is highly probable that MRP2 is involved in the biliary elimination of this compound.

Enterohepatic recirculation is a physiological process where compounds excreted in the bile are reabsorbed in the intestine and returned to the liver via the portal circulation. youtube.comwikipedia.org This process can significantly prolong the half-life of a drug or its metabolites. nih.gov The general mechanism involves the hepatic conjugation of a substance (e.g., glucuronidation), its excretion into the bile, and subsequent hydrolysis of the conjugate by enzymes present in the gut microflora, which regenerates the parent compound for reabsorption. youtube.comresearchgate.net

For a compound like this compound to undergo enterohepatic recirculation, the following steps would be necessary in a preclinical model:

Hepatic Formation and Biliary Excretion: Nicotinic acid is conjugated in the liver to form this compound, which is then actively transported into the bile, likely via transporters such as MRP2. wikipedia.orgnih.gov

Intestinal Hydrolysis: In the small intestine, bacterial β-glucuronidases would cleave the glucuronic acid moiety from the acyl-glucuronide, releasing nicotinic acid. youtube.com

Intestinal Reabsorption: The liberated nicotinic acid is then reabsorbed from the intestine back into the portal circulation.

Return to the Liver: The reabsorbed nicotinic acid returns to the liver, where it can be re-conjugated and re-excreted into the bile, thus completing the cycle.

Preclinical studies in rats have demonstrated the enterohepatic circulation of metabolites of other compounds, such as retinol (B82714) and retinoic acid. nih.gov In these studies, a significant portion of the administered dose was recovered in the bile and was shown to undergo extensive enterohepatic circulation. nih.gov While direct experimental evidence for the enterohepatic recirculation of this compound is not available in the provided search results, the fundamental principles of this process are well-established for many glucuronidated compounds. nih.govwikipedia.orgresearchgate.net Given that nicotinic acid itself is readily absorbed from the gastrointestinal tract, the regeneration of the parent compound from its glucuronide conjugate in the gut would likely lead to its reabsorption and subsequent recirculation.

Advanced Analytical Methodologies for Nicotinic Acid Acyl Beta D Glucuronide Research

Chromatographic Separation Techniques for Complex Biological Matrices

Separating nicotinic acid acyl-beta-D-glucuronide from endogenous compounds and other metabolites is a critical first step in its analysis. The hydrophilic nature of glucuronides presents a challenge for traditional reversed-phase chromatography. researchgate.net Modern chromatography, however, allows for the direct measurement of these conjugates, a significant improvement over older methods that required enzymatic or chemical hydrolysis prior to analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotinic acid and its metabolites. Method development focuses on achieving robust separation from interfering matrix components. researchgate.net Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective for retaining and separating polar compounds like nicotinic acid and its derivatives. sielc.comsielc.com For instance, columns like the Primesep 100 can separate nicotinic acid, nicotinamide (B372718), and related compounds using a mobile phase gradient of acetonitrile (B52724) and water with a sulfuric acid buffer, with detection at 250 nm. sielc.com Another approach utilizes a Newcrom AH column, which separates acids via ion-exclusion and neutral compounds by a reverse-phase mechanism, using an isocratic mobile phase of acetonitrile and water with a phosphoric acid buffer. sielc.com For enhanced detection sensitivity, post-column derivatization can be employed, where UV irradiation converts nicotinic acid into a highly fluorescent derivative. chromatographyonline.com

| Parameter | Method 1 (Primesep 100) | Method 2 (Newcrom AH) |

|---|---|---|

| Stationary Phase | Primesep 100 (mixed-mode) | Newcrom AH (mixed-mode) |

| Mobile Phase | Acetonitrile / Water Gradient | 50% Acetonitrile / 50% Water |

| Buffer | 0.05% Sulfuric Acid | 0.5% Phosphoric Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 250 nm | UV at 210 nm |

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (<2 µm), UPLC systems deliver higher resolution, increased sensitivity, and faster analysis times. These characteristics make UPLC particularly well-suited for the demanding analysis of metabolites in complex biological samples. nih.gov The coupling of UPLC with high-resolution mass spectrometry (UHPLC-HR-MS) is a powerful tool for characterizing the metabolome, including glucuronide conjugates, in biological fluids and tissues like plasma and brain tissue. nih.gov This combination allows for the rapid and comprehensive profiling of metabolites, which is essential in drug metabolism and toxicology studies. researchgate.netnih.gov

The primary isomeric complexity associated with this compound arises not from enantiomers, but from positional isomers formed through a process called acyl migration. The acyl group can migrate from its initial 1-β-ester linkage to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid moiety. This intramolecular rearrangement results in a mixture of isomers. While these positional isomers can be separated using chromatographic techniques like HPLC, this is distinct from chiral chromatography, which is designed to separate enantiomers (non-superimposable mirror images). nih.govnih.gov The parent compounds, nicotinic acid and D-glucuronic acid, have defined structures, and the literature does not indicate that chiral chromatography is a standard method for the analysis of the intact this compound conjugate.

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for the analysis of drug metabolites. researchgate.net It provides not only quantification but also structural information essential for confident identification.

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of glucuronide conjugates. nih.gov During MS/MS analysis, the parent ion of the glucuronide is selected and fragmented. A characteristic fragmentation pathway for all glucuronides is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da. nih.gov The detection of this neutral loss is a strong indication that the analyzed compound is a glucuronide. nih.gov

Further fragmentation of the remaining aglycone ion can provide structural confirmation. For instance, in the analysis of a related compound, nicotine (B1678760) N-glucuronide, the thermospray mass spectrum showed the protonated molecular ion (m/z 339) and the protonated aglycone ion (m/z 163), confirming the identity of the conjugate. nih.gov The collision energy used for fragmentation is a critical parameter; lower energies may only show the neutral loss of the glucuronide, while higher energies are needed to produce diagnostic fragments from the aglycone. nih.gov Advanced MS/MS methods have also been developed to differentiate between isomeric glucuronides (acyl-, N-, and O-glucuronides) through gas-phase ion-molecule reactions, which produce diagnostic product ions unique to each linkage type. nih.gov

| Ion Type | Description | Significance |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion of the conjugate. | Confirms molecular weight of the intact metabolite. |

| Neutral Loss of 176.0321 Da | Loss of the glucuronic acid moiety (C₆H₈O₆). | Characteristic marker for glucuronide conjugates. nih.gov |

| [Aglycone+H]⁺ | Protonated aglycone fragment. | Confirms the identity of the parent compound (e.g., nicotinic acid). nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of an ion, significantly increasing the confidence in its identification. nih.gov When analyzing complex biological samples, many different compounds can have the same nominal mass. HRMS can distinguish between these compounds based on their exact mass, providing a much higher degree of selectivity. nih.gov Coupling HRMS with LC-MS/MS (LC-HRMS/MS) combines the separation power of chromatography with the specificity of tandem mass spectrometry and the certainty of accurate mass measurement. nih.gov This powerful combination is a leading approach for identifying and characterizing metabolites like this compound in complex matrices. nih.govnih.gov

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The analysis of acyl glucuronides, including this compound, by mass spectrometry (MS) is heavily reliant on soft ionization techniques that can transfer these polar and often thermally labile molecules into the gas phase as intact ions.

Electrospray Ionization (ESI) is the most prominent technique used for this purpose. ESI is particularly well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds like glucuronide conjugates. It generates charged droplets from a solution by applying a high voltage, which then desolvate to produce gas-phase ions. This process typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. The use of ESI coupled with liquid chromatography (LC-MS) is standard for the quantification of such metabolites in complex biological samples. For instance, studies on similar compounds have utilized heated electrospray ionization (HESI) sources nih.gov and thermospray LC-MS, a related technique, which successfully identified protonated molecular and aglycone ions nih.gov. ESI-MS has also been specifically employed to investigate the mechanisms of reaction for various acyl glucuronides nih.gov.

The choice between ESI and APCI often depends on the mobile phase composition and the analyte's chemical properties. For this compound, ESI is generally the preferred method due to the high polarity imparted by the glucuronic acid moiety.

Table 1: Comparison of Common Ionization Techniques for this compound Analysis

| Ionization Technique | Principle | Applicability to this compound | Advantages | Considerations |

| Electrospray Ionization (ESI) | Creates ions from solution via a high-voltage spray and solvent evaporation. | High. Ideal for polar, non-volatile, and thermally unstable molecules like glucuronides. nih.govnih.gov | Soft ionization preserves the molecular ion; easily coupled with reversed-phase LC. | Susceptible to ion suppression from matrix components. |

| Atmospheric Pressure Chemical Ionization (APCI) | Vaporizes eluent in a heated tube; ionization occurs via gas-phase ion-molecule reactions initiated by a corona discharge. | Moderate. Suitable for less polar compounds; can be used if LC conditions are less amenable to ESI. | Tolerant of higher flow rates and less polar mobile phases; less matrix suppression than ESI. | Can cause more in-source fragmentation than ESI for labile molecules. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

While mass spectrometry provides critical information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive, unambiguous structural confirmation of this compound. nih.gov NMR provides detailed information about the atomic arrangement, connectivity, and stereochemistry of the molecule.

High-resolution ¹H and ¹³C NMR are used to confirm the fundamental structure of synthesized glucuronic acid esters. For this compound, NMR can verify the attachment of the nicotinic acid moiety to the glucuronic acid ring and confirm the identity of the acylal linkage.

Furthermore, NMR is a powerful tool for studying the chemical instability of acyl glucuronides, particularly the phenomenon of acyl migration. nih.gov The 1-O-β-acyl glucuronide, which is the initial biosynthetic product, can rearrange under physiological or basic conditions to form positional isomers (2-O, 3-O, and 4-O-acyl isomers) and anomers (α and β). nih.govnih.gov NMR spectroscopy can distinguish and quantify these different isomers in solution, allowing for detailed kinetic studies of the degradation and isomerization pathways. nih.gov This is crucial for understanding the compound's stability and potential reactivity.

Table 2: Applications of NMR Spectroscopy in this compound Research

| NMR Application | Description | Research Value | Citations |

| Structural Elucidation | Confirms the covalent structure, including the position of the ester linkage on the glucuronide ring. | Provides definitive proof of chemical identity, essential for reference standards. | nih.gov |

| Anomer & Isomer Identification | Distinguishes between α and β anomers and identifies positional isomers (2-O, 3-O, 4-O) formed via acyl migration. | Crucial for characterizing the purity and degradation profile of the compound. | nih.gov |

| Kinetic Analysis | Monitors the disappearance of the 1-O-acyl isomer and the appearance of other isomers over time. | Allows for the determination of degradation and acyl migration rates under various conditions. | nih.gov |

| Purity Assessment | Quantifies the analyte relative to impurities or degradation products in a reference standard. | Ensures the quality and accuracy of standards used in quantitative bioanalysis. | advatechgroup.com |

Sample Preparation Strategies for this compound in Biological Samples

The analysis of this compound from biological matrices like plasma or urine presents significant challenges due to its inherent instability and the complexity of the sample matrix. nih.gov Effective sample preparation is therefore critical to ensure accurate and reproducible results.

Stabilization Techniques to Mitigate Degradation and Back-Conversion

Acyl glucuronides are chemically reactive esters susceptible to degradation through two primary pathways: hydrolysis back to the parent acid (nicotinic acid) and intramolecular acyl migration to form positional isomers. nih.gov This instability can lead to an underestimation of the metabolite and an overestimation of the parent compound. To prevent this, specific stabilization techniques are essential during sample collection, storage, and processing.

A survey of bioequivalence studies for drugs that form acyl glucuronides found that lowering the sample temperature and pH are common and effective strategies. nih.gov

Temperature Control: A majority of studies utilized procedures for lowering the temperature (e.g., placing collection tubes on ice) immediately after sample collection. nih.gov Long-term storage requires freezing at -20°C or below. synthose.com

pH Control: The degradation of acyl glucuronides is pH-dependent, with increased stability in acidic conditions (pH < 6). The majority of studies employed the procedure of lowering the pH during the sample extraction process in the bioanalytical phase to minimize back-conversion. nih.gov This is often achieved by adding an acidic buffer or modifier to the biological sample immediately after collection or just before extraction. Avoiding basic solutions is critical for maintaining the integrity of the conjugate. synthose.com

Extraction Methods (e.g., Protein Precipitation, Solid-Phase Extraction)

The primary goals of extraction are to remove endogenous interferences (e.g., proteins, phospholipids) and to concentrate the analyte.

Protein Precipitation (PPT) is a straightforward and rapid method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma or serum sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While fast and simple, PPT is relatively non-selective and can result in significant matrix effects due to remaining endogenous components.

Solid-Phase Extraction (SPE) is a more selective and powerful technique for sample clean-up and concentration. It is widely used in the bioanalysis of drug metabolites. nih.govimpactfactor.orgresearchgate.net For this compound, a reversed-phase or mixed-mode SPE sorbent can be used. The process involves conditioning the sorbent, loading the pre-treated biological sample, washing away interferences with a weak solvent, and finally eluting the analyte with a stronger organic solvent. SPE provides a much cleaner extract than PPT, leading to reduced matrix effects and improved assay sensitivity and robustness. nih.gov

Table 3: Comparison of Extraction Methods for Biological Samples

| Extraction Method | Procedure | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins, followed by centrifugation. | Fast, simple, inexpensive, high recovery. | Low selectivity, high potential for matrix effects, minimal sample concentration. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a solvent. nih.govimpactfactor.org | High selectivity, provides excellent sample clean-up, reduces matrix effects, allows for sample concentration. | More time-consuming and expensive than PPT, requires method development. |

Development and Validation of Research-Grade Bioanalytical Assays

The development and validation of a robust bioanalytical assay, typically using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are paramount for the reliable quantification of this compound in research. nih.gov The process must adhere to stringent guidelines to ensure the data is accurate, precise, and reproducible. impactfactor.orgresearchgate.netmedcraveonline.com

The validation process assesses several key performance characteristics:

Selectivity and Specificity: The assay must demonstrate the ability to differentiate and quantify the analyte in the presence of other sample components, including the parent drug, isomeric metabolites, and endogenous matrix constituents.

Linearity and Range: The assay should produce a linear response over a defined concentration range. A calibration curve is generated, and its correlation coefficient (r²) should be close to 1.0. nih.gov

Accuracy and Precision: Accuracy measures how close the measured concentrations are to the nominal value, while precision measures the reproducibility of the results. These are assessed at multiple quality control (QC) levels, including the lower limit of quantitation (LLOQ), low, medium, and high concentrations. Both intra-day and inter-day variability are evaluated. impactfactor.orgresearchgate.net

Lower Limit of Quantitation (LLOQ): This is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. impactfactor.orgresearchgate.net

Recovery: The efficiency of the extraction process is determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. impactfactor.orgresearchgate.net

Matrix Effect: This assesses the potential for ion suppression or enhancement from co-eluting endogenous components of the biological matrix.

Stability: The stability of the analyte must be evaluated under various conditions that mimic sample handling and storage, including bench-top stability at room temperature, freeze-thaw stability after multiple cycles, and long-term storage stability at frozen temperatures. impactfactor.orgresearchgate.net

Table 4: Key Validation Parameters for a Bioanalytical Assay of this compound

| Parameter | Description | Typical Acceptance Criteria | Citations |

| Linearity (Range) | The concentration range over which the assay is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. | nih.gov |

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of nominal value (±20% at LLOQ). | impactfactor.orgresearchgate.net |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). | impactfactor.orgresearchgate.net |

| Recovery | The efficiency of the analyte extraction from the biological matrix. | Should be consistent, precise, and reproducible. | impactfactor.orgresearchgate.net |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Response of blanks should be <20% of LLOQ response. | medcraveonline.com |

| Stability (Freeze-Thaw, Bench-Top, etc.) | Analyte concentration remains within acceptable limits after exposure to specified conditions. | Mean concentration within ±15% of baseline values. | impactfactor.orgresearchgate.net |

Biochemical and Preclinical Research Applications of Nicotinic Acid Acyl Beta D Glucuronide

Nicotinic Acid Acyl-beta-D-glucuronide as a Probe for UGT Activity and Regulation

The formation of this compound is catalyzed by the uridine (B1682114) diphosphoglucuronosyl transferase (UGT) superfamily of enzymes, which conjugate glucuronic acid to carboxylic acid substrates. nih.gov This metabolic reaction makes the quantification of NAAG a direct measure of UGT enzyme activity in preclinical systems. By administering nicotinic acid to in vitro preparations (like liver microsomes) or animal models, researchers can use the rate of NAAG formation as a probe to assess the functional capacity and regulation of specific UGT isoforms. nih.gov

Research using humanized UGT1 (hUGT1) mice has demonstrated that UGT expression can be tissue-specific and subject to regulation by xenobiotics. nih.gov For instance, nicotine (B1678760) has been shown to induce the expression of UGT1A3 mRNA specifically in the brain, but not the liver, of these mice. nih.gov While not a direct study of NAAG, this highlights how the glucuronidation pathway can be selectively modulated. The formation of NAAG can thus serve as a dynamic marker to investigate how various physiological states or co-administered compounds alter UGT enzyme activity and expression in different organs during preclinical studies. Several UGT isoforms are known to be expressed in human tissues, with UGT1A1, UGT1A3, and UGT1A6 being detected in the brain. nih.gov

Table 1: UGT Isoforms Implicated in Glucuronidation Processes

| UGT Isoform | Location of Expression Noted in Research | Relevance |

| UGT1A1 | Liver, Brain | Widely studied for drug and endogenous compound metabolism. nih.govnih.gov |

| UGT1A3 | Brain | Expression shown to be induced by nicotine in preclinical models. nih.gov |

| UGT1A6 | Brain | Expressed in brain tissue, indicating potential for local metabolism. nih.gov |

| UGT2B7 | Liver | Widely studied for the glucuronidation of drugs containing carboxylic acids. nih.gov |

Investigation of Metabolic Interconversion between Nicotinic Acid and its Acyl Glucuronide

The metabolism of nicotinic acid is complex, proceeding along two primary routes: a high-affinity, low-capacity amidation pathway that produces nicotinamide (B372718) and its derivatives, and a conjugative pathway that forms compounds like nicotinuric acid and NAAG. nih.govresearchgate.net The formation of NAAG is not a terminal step; the acyl glucuronide is known to be unstable and can undergo hydrolysis back to the parent compound, nicotinic acid. nih.govresearchgate.net

Table 2: Major Metabolic Pathways of Nicotinic Acid

| Pathway | Key Intermediate/Product | Characteristics |

| Amidation Pathway | Nicotinamide | High-affinity, low-capacity pathway. nih.gov |

| Conjugation Pathway | Nicotinuric acid, this compound | Forms glycine (B1666218) and glucuronic acid conjugates. nih.govresearchgate.net |

Role as a Preclinical Biomarker for Metabolic Pathway Engagement (Excluding Clinical Diagnostics)

In drug development, pharmacodynamic biomarkers are essential for confirming that a drug is interacting with its intended target or pathway. The detection and quantification of a specific metabolite like NAAG in preclinical models serves as a robust biomarker for engagement of the UGT metabolic pathway. nih.gov

When nicotinic acid is administered in a preclinical study, the appearance of NAAG in plasma or urine provides definitive evidence of target pathway engagement. It confirms that the parent compound has been absorbed, distributed to tissues expressing active UGT enzymes (primarily the liver), and has undergone the expected Phase II conjugation reaction. This is conceptually similar to how plasma metabolites are used to demonstrate pathway modulation for other drugs, such as the use of acylcarnitines and amino acids to show PI3K pathway inhibition. nih.gov This application is strictly for preclinical mechanism confirmation and dose-schedule optimization, rather than for clinical diagnosis of disease.

Comparative Biochemical Studies of Acyl Glucuronide Formation and Reactivity Across Species

Significant species differences exist in drug metabolism, and the formation and reactivity of acyl glucuronides are no exception. Comparative studies in different animal models are critical for understanding potential differences in human metabolism. Research has identified varied metabolic profiles for nicotinic acid and its derivatives in species such as rats and chicks. researchgate.net

For example, studies in bile-exteriorized rats using the related compound diflunisal (B1670566) acyl glucuronide (DAG) showed that its disposition involved hydrolysis, rearrangement to positional isomers, and further glucuronidation of these isomers to form "diglucuronides"—a pathway not observed for the parent acyl glucuronide itself. capes.gov.br The 2-O and 3-O-isomers of DAG were found to be good substrates for this second glucuronidation step, whereas the 4-O-isomer was not. capes.gov.br Such species-specific pathways are vital to characterize in preclinical safety assessment to better predict the metabolic fate in humans. In vitro methodologies, such as incubating the compound with liver microsomes from different species, allow for a direct comparison of the rates of NAAG formation and its subsequent degradation and reactivity. springernature.com

Table 3: Comparative Metabolic Observations for Nicotinic Acid and Related Glucuronides

| Species | Key Finding | Reference |

| Rat | Disposition of acyl glucuronides involves significant rearrangement and species-specific further glucuronidation of isomers. | capes.gov.br |

| Chick | Excretes a unique profile of nicotinic acid metabolites, including β-nicotinyl-D-glucuronic acid and nicotinyl ornithine derivatives. | researchgate.net |

| Guinea Pig | Used in studies to demonstrate the impact of renal insufficiency on the clearance of acyl glucuronides. | researchgate.net |

In Vitro and Animal Model Studies on the Biological Impact of Acyl Glucuronide Reactivity

Acyl glucuronides are identified as reactive electrophilic metabolites. nih.gov This reactivity stems from the electron-deficient carbonyl carbon of the ester linkage. The primary biological impact studied in preclinical models relates to three key chemical reactions:

Hydrolysis: The cleavage of the ester bond to regenerate the parent carboxylic acid (nicotinic acid) and glucuronic acid. nih.gov

Intramolecular Rearrangement: A process known as acyl migration, where the acyl group (nicotinoyl group) moves from its initial 1-O-β position to the 2-, 3-, or 4-hydroxyl groups on the glucuronic acid ring, forming various positional isomers. nih.gov

Intermolecular Reactions: The covalent binding to nucleophilic sites on endogenous macromolecules, particularly proteins, to form drug-protein adducts. nih.gov

In vitro experiments have definitively shown that acyl glucuronides can covalently modify proteins such as serum albumin and even the UGT enzymes responsible for their formation. nih.govspringernature.com These studies often use trapping agents like glutathione (B108866) in buffer solutions to detect reactive intermediates. nih.gov While the formation of covalent adducts is well-documented in vitro, its direct translation to in vivo consequences is an area of active investigation. nih.govresearchgate.net

The interaction of NAAG and its parent compound with drug-metabolizing enzymes is a key area of preclinical research. While many studies focus on the parent drug, the potential for metabolites to cause interactions is also considered. In vitro studies have demonstrated that the parent compound, nicotinic acid, can inhibit several cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The inhibition occurs via the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme. nih.gov

Furthermore, acyl glucuronides as a class have been shown to covalently modify and potentially inhibit the UGT enzymes that produce them. nih.gov This suggests a potential for product-mediated inhibition of nicotinic acid's own metabolic pathway. While specific inhibitory constants for NAAG against CYP enzymes are not widely reported, the known inhibitory profile of its parent compound necessitates consideration during preclinical evaluation.

Table 4: In Vitro Inhibition of Human CYP Enzymes by Nicotinic Acid

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Reference |

| CYP2D6 | Nicotinic Acid | 3.8 +/- 0.3 mM | nih.gov |

| CYP3A4 | Nicotinamide | 13 +/- 3 mM | nih.gov |

| CYP2E1 | Nicotinamide | 13 +/- 8 mM | nih.gov |

Note: Data for nicotinamide, the primary metabolite of the amidation pathway, is included for context.

Drug transporters are critical for the absorption, distribution, and excretion of drugs and their metabolites. The disposition of acyl glucuronides, including their excretion into bile and urine, is mediated by various efflux transporters. researchgate.net Therefore, NAAG has the potential to act as either a substrate or an inhibitor of these transporters. Preclinical systems, such as cell lines overexpressing specific transporters (e.g., OATPs, MRPs), are used to investigate these interactions.

While direct studies detailing the modulation of specific transporters by NAAG are limited, the general principles of drug metabolism suggest such interactions are likely. For instance, the biliary excretion of acyl glucuronides, a key clearance pathway in rats, is dependent on transporter function. researchgate.net Furthermore, the identification of UGT expression in the brain, an environment highly regulated by transporters at the blood-brain barrier, suggests that local formation of NAAG could potentially interact with transporters in the central nervous system. nih.gov Investigating these potential interactions is a component of comprehensive preclinical drug-drug interaction profiling.

Chemical Synthesis and Derivatization for Research Standards and Probes

Strategies for the Laboratory Synthesis of Nicotinic Acid Acyl-beta-D-glucuronide Reference Materials

The availability of pure reference standards of this compound is essential for the accurate quantification and identification of this metabolite in biological samples. Several synthetic strategies can be employed for its laboratory-scale preparation, primarily involving the coupling of a protected glucuronic acid derivative with nicotinic acid, followed by deprotection.

One of the most reliable and widely used methods for the formation of the 1,2-trans-glycosidic linkage, characteristic of β-glucuronides, is the Koenigs-Knorr reaction . This reaction typically involves the use of a glycosyl halide, such as acetobromoglucuronic acid methyl ester, which reacts with the carboxylate salt of nicotinic acid. The presence of a participating group at the C-2 position of the glucuronic acid donor, such as an acetyl group, directs the stereochemical outcome to the desired β-anomer through the formation of a cyclic acyloxonium ion intermediate. nih.gov The reaction is often promoted by heavy metal salts, like silver carbonate or cadmium carbonate. lookchem.com Following the coupling, the protecting groups (e.g., acetyl and methyl esters) are removed under mild conditions to yield the final product.

Another powerful method for the synthesis of esters, including acyl glucuronides, is the Mitsunobu reaction . This reaction allows for the direct coupling of an alcohol (the anomeric hydroxyl group of a protected glucuronic acid derivative) with a carboxylic acid (nicotinic acid) in the presence of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org A key advantage of the Mitsunobu reaction is that it proceeds with a predictable inversion of stereochemistry at the alcohol center, making it highly suitable for the stereoselective synthesis of β-glucuronides from an α-anomeric precursor. nih.gov

Enzymatic synthesis offers a highly selective and environmentally benign alternative to purely chemical methods. frontiersin.orgnih.gov This approach utilizes enzymes, such as UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation in vivo. nih.gov For the synthesis of this compound, a suitable UGT isoform can be used to catalyze the transfer of glucuronic acid from a donor substrate, like uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to nicotinic acid. This method provides excellent stereoselectivity for the β-anomer and avoids the need for extensive protection and deprotection steps. nih.gov

| Synthetic Strategy | Key Reagents/Components | Advantages | Disadvantages |

| Koenigs-Knorr Reaction | Protected glucuronyl halide, Nicotinate (B505614) salt, Heavy metal salt promoter | Well-established, Good yields, High β-selectivity with C-2 participating group | Use of toxic heavy metal salts, Requires multi-step protection/deprotection |

| Mitsunobu Reaction | Protected glucuronic acid, Nicotinic acid, Triphenylphosphine, DEAD/DIAD | High stereoselectivity (inversion), Mild reaction conditions | Stoichiometric amounts of reagents, By-product removal can be challenging |

| Enzymatic Synthesis | Nicotinic acid, UDPGA, UDP-glucuronosyltransferase (UGT) | High stereospecificity, Environmentally friendly, Minimal side products | Enzyme availability and stability can be limiting, Potentially lower yields |

Stereoselective Synthesis of Glucuronide Conjugates for Mechanistic Studies

For mechanistic studies, the precise stereochemical configuration of the glucuronide conjugate is paramount. The biological activity and reactivity of acyl glucuronides can be highly dependent on their anomeric configuration. Therefore, stereoselective synthesis is a critical aspect of preparing these molecules.

As mentioned, the Koenigs-Knorr reaction is a cornerstone of stereoselective glucuronidation. The stereochemical outcome is largely dictated by the nature of the protecting group at the C-2 position of the glucuronic acid donor. When a participating group like an acetyl or benzoyl group is used, it forms a cyclic intermediate that blocks the α-face of the anomeric carbon. This forces the incoming nucleophile (the nicotinate) to attack from the β-face, resulting in the exclusive formation of the 1,2-trans-glycoside (the β-glucuronide). nih.gov

The Mitsunobu reaction also offers excellent stereocontrol. organic-chemistry.orgnih.gov The reaction proceeds via an SN2 mechanism, which involves the inversion of configuration at the stereocenter. nih.govwikipedia.org To synthesize the β-anomer of nicotinic acid acyl glucuronide, one would start with the corresponding α-anomeric glucuronic acid derivative. The nucleophilic attack by the nicotinate anion on the activated anomeric center leads to the formation of the β-glucuronide with high fidelity.

More advanced methods, such as those employing glycosyl trichloroacetimidates as donors, also provide high levels of stereocontrol. These donors, activated by a Lewis acid, can be fine-tuned to yield either the α- or β-anomer depending on the reaction conditions and the protecting groups used.

Isotopic Labeling Approaches for Metabolic Tracing and Quantitative Research

Isotopic labeling is an indispensable tool in metabolic research, allowing for the tracing of metabolic pathways and the accurate quantification of metabolites by mass spectrometry. This compound can be synthesized with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), incorporated into its structure.

One common approach is to use an isotopically labeled precursor in the chemical or enzymatic synthesis. For instance, commercially available ¹³C- or ²H-labeled nicotinic acid can be used as the starting material. When coupled with a non-labeled glucuronic acid donor, the resulting this compound will carry the isotopic label in the aglycone portion of the molecule. This allows for the differentiation of the administered compound and its metabolites from their endogenous counterparts.

Alternatively, the glucuronic acid moiety can be labeled . The synthesis can be carried out using a uniformly ¹³C-labeled glucuronic acid derivative. This would result in a mass shift corresponding to the number of labeled carbon atoms in the glucuronic acid part of the molecule.

These isotopically labeled standards are particularly valuable for quantitative analysis by isotope dilution mass spectrometry . In this technique, a known amount of the labeled standard is added to a biological sample. The ratio of the unlabeled (endogenous) to labeled metabolite is then measured by mass spectrometry, allowing for precise quantification of the analyte, correcting for any sample loss during preparation and analysis.

Derivatization Methods for Enhanced Analytical Detection and Structural Characterization

Chemical derivatization is often employed to improve the analytical properties of this compound, particularly for its detection by mass spectrometry (MS) and for structural elucidation.

A common challenge in the MS analysis of glucuronides is distinguishing between different types of conjugates (e.g., acyl-, O-, or N-glucuronides). Derivatization methods that target specific functional groups can help in this regard. For instance, the free hydroxyl groups on the glucuronic acid moiety can be derivatized via silylation using reagents like 1-(trimethylsilyl)imidazole. This increases the volatility and thermal stability of the molecule, making it more amenable to gas chromatography-mass spectrometry (GC-MS) analysis, and also provides a characteristic mass shift in liquid chromatography-mass spectrometry (LC-MS).

To specifically identify acyl glucuronides, derivatization with hydroxylamine can be used. Hydroxylamine reacts specifically with the ester linkage of the acyl glucuronide to form a hydroxamic acid derivative. This reaction is specific for acyl glucuronides and does not occur with ether (O-) or N-glucuronides, thus providing a chemical fingerprint for this class of metabolites.

Another approach involves the esterification of the carboxylic acid group of the glucuronic acid moiety. This can be achieved using reagents like ethanol (B145695) in the presence of an activating agent such as thionyl chloride. This derivatization results in a predictable mass shift, which can aid in the identification of the metabolite.

| Derivatization Method | Target Functional Group(s) | Reagent(s) | Purpose |

| Silylation | Hydroxyl groups | 1-(Trimethylsilyl)imidazole | Increased volatility for GC-MS, Characteristic mass shift for LC-MS |

| Hydroxamic Acid Formation | Acyl ester linkage | Hydroxylamine | Specific identification of acyl glucuronides |

| Esterification | Carboxylic acid group | Ethanol, Thionyl chloride | Characteristic mass shift for identification |

Advanced Research Perspectives and Unaddressed Scientific Inquiries

Elucidating the Full Spectrum of UGTs and Other Enzymes Involved in Nicotinic Acid Glucuronidation

The conjugation of nicotinic acid with glucuronic acid is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). jove.com This reaction involves the transfer of a glucuronic acid moiety from the activated coenzyme, UDP-glucuronic acid (UDPGA), to the carboxylic acid group of nicotinic acid, forming an ester linkage. jove.comsigmaaldrich.com Identifying the specific UGT isoforms responsible for this biotransformation is critical for understanding variations in drug metabolism and disposition.

Research into the glucuronidation of compounds containing a carboxylic acid moiety has identified several key human UGT isoforms that catalyze the formation of these acyl-glucuronides. clinpgx.orgnih.gov While the specific profile for nicotinic acid is an area of ongoing investigation, studies on analogous carboxylic acid-containing compounds provide a strong indication of the likely enzymatic players. The primary UGTs implicated in acyl glucuronide formation are UGT2B7, UGT1A3, and UGT1A9. clinpgx.orgnih.gov Kinetic analyses suggest that UGT2B7 is likely the major isoform involved in the glucuronidation of many carboxylic acid compounds in humans, exhibiting high efficiency. clinpgx.orgnih.gov UGT1A7 and UGT1A10 have also been shown to react with certain carboxylic acid substrates. nih.gov This contrasts with the metabolism of the related compound nicotine (B1678760), which undergoes N-glucuronidation at its pyridine (B92270) nitrogen, a reaction primarily catalyzed by UGT2B10. nih.gov Further research is needed to fully delineate the complete portfolio of enzymes that act on nicotinic acid and to understand their relative contributions in different tissues and individuals.

| UGT Isoform | Relative Activity/Importance | Primary Location(s) |

|---|---|---|

| UGT2B7 | High (Considered the major isoform for many carboxylic acids) nih.gov | Liver, Kidney, GI Tract youtube.com |

| UGT1A3 | Moderate nih.gov | Liver, GI Tract nih.gov |

| UGT1A9 | Moderate nih.gov | Liver, Kidney youtube.com |

| UGT1A7 | Demonstrated activity nih.gov | GI Tract, Extrahepatic tissues |

| UGT1A10 | Demonstrated activity nih.gov | GI Tract, Extrahepatic tissues |

Comprehensive Mapping of In Vivo Metabolic Fluxes Involving Nicotinic Acid Acyl-beta-D-glucuronide in Research Models

Understanding the complete picture of a metabolite's journey in a living organism requires comprehensive mapping of its metabolic flux—the rate at which it is formed, transported, and eliminated. For this compound, this involves tracing the parent nicotinic acid from absorption through to its conjugation in metabolic tissues like the liver and its subsequent excretion. wjgnet.com

In vivo studies in animal models have confirmed the formation of this glucuronide. Early research identified β-nicotinyl-D-glucuronic acid as a metabolite in the urine of chicks that were administered nicotinamide (B372718), establishing this as a relevant excretory pathway in that model. More recent studies in dyslipidemic patients treated with high-dose nicotinic acid showed significant effects on hepatic lipid metabolism, including a marked reduction in VLDL-triglyceride production. nih.gov While these studies did not directly measure the flux of the glucuronide metabolite, they highlight the intense metabolic activity of nicotinic acid in the liver, the primary site of UGT enzyme expression. youtube.comnih.gov

Further research using stable isotope tracers is needed to quantify the dynamic movement of this metabolite through various compartments of the body. Such studies would help determine the fraction of a nicotinic acid dose that is converted to the acyl glucuronide, the residence time of the conjugate in circulation, and the relative importance of renal versus biliary excretion pathways.

Development of Novel In Situ and Imaging Techniques for Studying Acyl Glucuronide Dynamics

A major challenge in studying acyl glucuronides is their inherent chemical instability. nih.gov These ester conjugates are susceptible to hydrolysis back to the parent drug and, more significantly, to pH-dependent intramolecular rearrangement (acyl migration) to form various positional isomers. nih.govnih.gov This instability complicates accurate measurement in biological samples. Consequently, a key area of research is the development of advanced analytical techniques to study their dynamics.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the detection and quantification of acyl glucuronides. nih.govjst.go.jp Method development often focuses on sample stabilization, such as immediate acidification and freezing, to prevent ex vivo degradation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for studying the dynamic behavior of these molecules in situ. NMR can be used to monitor the degradation kinetics of acyl glucuronides in real-time under physiological conditions, allowing for the simultaneous measurement of hydrolysis and acyl migration pathways. rsc.org Novel NMR-based approaches, such as using fluorinated substrates like 4-fluorophenyl β-D-glucuronide, are being developed to detect glucuronidase activity in complex and opaque environmental samples, showcasing the potential for creating new tools to probe enzymatic processes. rsc.org While direct imaging of this compound within a cell or tissue remains a significant technological hurdle, these advanced analytical methods provide critical insights into the compound's reactivity and fate.

Integration of Multi-Omics Data for Systems-Level Understanding of Glucuronidation Pathways